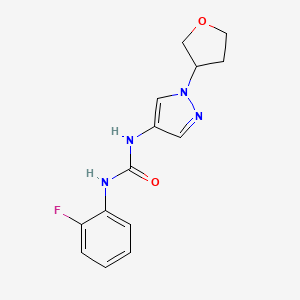![molecular formula C14H17NO3 B2596067 N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide CAS No. 2286535-18-8](/img/structure/B2596067.png)
N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide, also known as DMPEA-But-2-Yne, is a chemical compound with a molecular formula of C14H17NO2. It belongs to the class of phenethylamines and is structurally similar to the psychedelic drug mescaline. DMPEA-But-2-Yne is a relatively new compound, and research on its properties and potential applications is still ongoing.
Mécanisme D'action
The exact mechanism of action of N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne is not fully understood, but it is believed to act on several molecular targets in the body. It has been shown to modulate the activity of certain enzymes and receptors, such as cyclooxygenase-2 and the serotonin 5-HT2A receptor. N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne may also affect the production and release of certain neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been found to reduce the production of inflammatory cytokines, inhibit the growth of cancer cells, and have antimicrobial properties. N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne has also been shown to have analgesic effects and can reduce pain in animal models. Additionally, it has been found to have anxiolytic and antidepressant-like effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne is that it has a relatively simple synthesis method and can be easily obtained in pure form. It also has a wide range of potential applications in various fields, such as medicine and pharmacology. However, one limitation is that its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another area of research is its effects on the central nervous system and its potential as a treatment for psychiatric disorders. Additionally, more studies are needed to determine its safety and toxicity in humans, as well as its pharmacokinetic properties. Overall, N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne is a promising compound with a wide range of potential applications, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
The synthesis of N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne is a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetonitrile with propargyl bromide in the presence of a base, followed by reduction with lithium aluminum hydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne has been used in several scientific studies to investigate its potential therapeutic applications. One study showed that it has anti-inflammatory properties and can reduce the production of inflammatory cytokines in vitro. Another study demonstrated that it has antitumor activity and can induce apoptosis in cancer cells. N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne has also been found to have antimicrobial properties and can inhibit the growth of several bacterial strains.
Propriétés
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-5-6-14(16)15-10(2)11-7-8-12(17-3)13(9-11)18-4/h7-10H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSJGTLQPDOLSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-ethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methylbutanoate](/img/structure/B2595984.png)
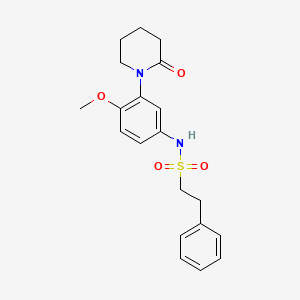
![N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2595986.png)


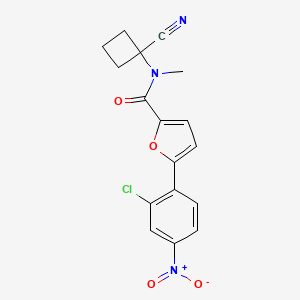
![2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2595994.png)
![4-(4-methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2595995.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2595997.png)
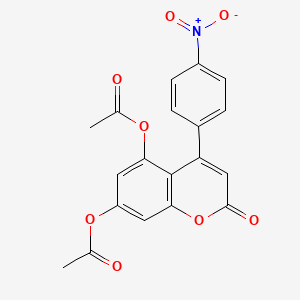
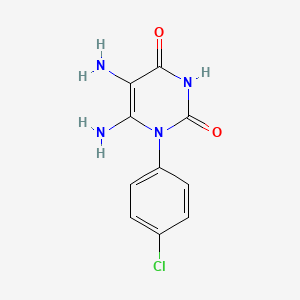
![Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2596002.png)

